BenchChemオンラインストアへようこそ!

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

chemoselective cross-coupling sequential functionalization synthetic methodology

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416714-55-0) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine structural class, a privileged scaffold in kinase inhibitor drug discovery with over 300,000 described analogues appearing in more than 2,400 patents. The compound features a pyrazolo[3,4-b]pyridine core bearing a bromine atom at the 3-position and a chlorine atom at the 4-position, as well as a tetrahydropyran-2-yl (THP) protecting group at the N1 position of the pyrazole ring.

Molecular Formula C11H11BrClN3O
Molecular Weight 316.58 g/mol
CAS No. 1416714-55-0
Cat. No. B1381819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1416714-55-0
Molecular FormulaC11H11BrClN3O
Molecular Weight316.58 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Cl
InChIInChI=1S/C11H11BrClN3O/c12-10-9-7(13)4-5-14-11(9)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
InChIKeyQKUFHSZAFGCBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416714-55-0): A Dual-Halogen, N1-THP-Protected Heterocyclic Building Block for Sequential Cross-Coupling and Kinase-Focused Medicinal Chemistry


3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416714-55-0) is a heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine structural class, a privileged scaffold in kinase inhibitor drug discovery with over 300,000 described analogues appearing in more than 2,400 patents [1]. The compound features a pyrazolo[3,4-b]pyridine core bearing a bromine atom at the 3-position and a chlorine atom at the 4-position, as well as a tetrahydropyran-2-yl (THP) protecting group at the N1 position of the pyrazole ring . Commercial suppliers list this research chemical at ≥95% purity (CAS 1416714-55-0, molecular formula C₁₁H₁₁BrClN₃O, molecular weight 316.58 g/mol), intended exclusively for laboratory research and development use .

Why Generic Substitution of 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Fails: Orthogonal Synthetic Handles, Protecting-Group Strategy, and Scaffold Privilege Demand a Specific Intermediate


Simple halogenated pyrazolo[3,4-b]pyridine analogues cannot serve as drop-in replacements because the target compound embodies a deliberate triad of functional features: (i) the THP protecting group at N1 suppresses undesired N-alkylation and N-arylation side reactions that plague the unprotected NH form (CAS 1357945-38-0) during cross-coupling steps [1]; (ii) the 3-bromo and 4-chloro substituents provide orthogonal reactivity (C–Br oxidative addition is kinetically preferred over C–Cl) enabling the general chemoselective sequential Suzuki–Miyaura coupling strategy documented for polyhalogenated arenes (reactivity order: C–Br > C–Cl > C–OTf) [2]; and (iii) the pyrazolo[3,4-b]pyridine core itself is a validated kinase-inhibitor scaffold with demonstrated interactions at the ATP-binding site—a binding mode that is exquisitely sensitive to the substitution pattern [3]. Omitting any one of these features—the THP group, the specific Br/Cl halogen pair, or the scaffold itself—fundamentally alters both the synthetic trajectory and the biological recognition properties of downstream products.

Quantitative Differentiation Evidence: 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine vs. its Closest Single-Halogen and Unprotected Structural Analogs


Evidence Item 1: Orthogonal Halogen Reactivity Profile Enables Programmable Sequential Functionalization Not Achievable with Single-Halogen or Unprotected N1-H Analogues

This compound uniquely possesses two differentiated halogen leaving groups (3-Br and 4-Cl) attached to an electron-deficient heteroaromatic core together with an N1-THP protecting group. The orthogonality is rooted in the established general reactivity hierarchy for Pd(0)-catalyzed oxidative addition: C–Br (BDE ≈ 79.6 kcal/mol for C(sp²)–Br) is kinetically preferred over C–Cl (BDE ≈ 94 kcal/mol for C(sp²)–Cl) [1][2]. In contrast, the closest single-halogen comparator—3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1)—carries only one reactive halogen handle, which permits only a single coupling event before deprotection is required for further diversification, implicitly forcing a longer synthetic sequence . The unprotected N1-H analogue (CAS 1357945-38-0) suffers from competing N-arylation during Pd-catalyzed cross-coupling, documented as a side-reaction problem for unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine [3]. The target compound thus offers two sequential coupling steps before deprotection, whereas the single-halogen comparator offers only one, yielding a theoretical 2× increase in modular synthetic efficiency per protecting-group installation/deprotection cycle. On a well-precedented pyrazolo[3,4-b]pyridine system, the chemoselective Suzuki–Miyaura reaction of the chloroarene at C-4 position has been explicitly demonstrated [4]. While direct head-to-head yield comparisons for this exact compound in a published multi-step sequence are absent from the public literature, the reactivity logic is firmly grounded in established physical organic principles and analogous pyrazolo[3,4-b]pyridine cross-coupling protocols.

chemoselective cross-coupling sequential functionalization synthetic methodology

Evidence Item 2: Scaffold-Validated Kinase Inhibitor Landscape: Pyrazolo[3,4-b]pyridine Core Achieves Sub-Nanomolar Potency Across Multiple Kinase Targets When Properly Substituted—Differentiation of the 3,4-Br/Cl Substitution Pattern as a Key Synthetic Entry Point

The pyrazolo[3,4-b]pyridine scaffold is a validated kinase inhibitor core that has yielded compounds with sub-nanomolar IC₅₀ values against multiple therapeutically relevant kinases. In the TBK1 series, compound 15y achieved an IC₅₀ of 0.2 nM with selectivity confirmed by downstream IFN signalling suppression in THP-1 and RAW264.7 cells [1]. In the ALK series, compound 10g displayed IC₅₀ < 0.5 nM against both ALK-wt and the drug-resistant ALK-L1196M mutant, with excellent selectivity over c-Met [2]. Critically, these potent compounds are not the target compound itself but are elaborated pyrazolo[3,4-b]pyridine derivatives with specific substitution patterns. The 3-bromo-4-chloro substitution pattern present in the target compound provides the synthetic entry point for installing diverse aryl/heteroaryl groups at both the 3- and 4-positions through sequential cross-coupling—the very positions whose substitution governs kinase potency and selectivity. Without the 3-bromo and 4-chloro handles, generating the specific substitution patterns that yield sub-nanomolar kinase inhibition would require a fundamentally different and longer synthetic route. This is a class-level inference: the scaffold's demonstrated potency potential is unlocked by the specific halogenation pattern that enables systematic SAR exploration.

TBK1 inhibitor ALK inhibitor kinase SAR

Evidence Item 3: Documented Suzuki–Miyaura Cross-Coupling Protocol at the C4-Chloro Position on Pyrazolo[3,4-b]pyridine Confirms Synthetic Tractability

A robust, experimentally demonstrated protocol exists for the Suzuki–Miyaura cross-coupling reaction at the C-4 chloroarene position of pyrazolo[3,4-b]pyridine derivatives, employing Pd(PPh₃)₄ as catalyst with aryl/heteroaryl boronic acids under standard conditions (K₃PO₄, DMF/H₂O, 80–100 °C), followed by in situ lactonization to yield chromenopyrazolopyridines [1]. This protocol specifically addresses the coupling at the electronically deactivated C-4 chloro position—the very position that bears the chlorine atom in the target compound. While the published protocol uses a substrate lacking the C-3 bromine, the compatibility of the C-4 chloro coupling conditions with the presence of a C-3 bromine is consistent with the established chemoselectivity hierarchy (C–Br > C–Cl) [2], meaning the C-3 bromine would couple first under milder conditions, leaving the C-4 chlorine available for a subsequent coupling step. In contrast, analogues lacking the C-4 chloro substituent entirely forfeit the ability to install a second aryl group at this position without additional halogenation/deprotection steps.

Suzuki–Miyaura coupling C4-chloroarene pyrazolopyridine synthesis

Optimal Procurement and Application Scenarios for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine Based on Quantified Differentiation Evidence


Medicinal Chemistry Kinase-Focused Library Synthesis Requiring Sequential C3-then-C4 Diversification

For teams building pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries targeting TBK1 (where optimized derivatives achieve IC₅₀ = 0.2 nM [1]) or ALK (IC₅₀ < 0.5 nM against drug-resistant L1196M mutant [2]), this compound serves as the optimal common intermediate. The C3–Br site can be coupled first under mild Pd(0) conditions, followed by C4–Cl coupling under the published conditions (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80–100 °C [3]), enabling systematic exploration of both substitution vectors that control kinase potency and selectivity. Procurement of this specific dual-halogen intermediate avoids the need for separate halogenation steps between couplings.

Multi-Step Synthesis of Tetracyclic Fused Heteroaromatics via Cascade Suzuki–Cyclization at C4

The documented cascade Suzuki–cyclization protocol for pyrazolo[3,4-b]pyridine C4-chloroarenes [3] can be directly applied to this compound after initial C3 functionalization, enabling the construction of chromenopyrazolopyridine and related tetracyclic scaffolds. The THP protecting group remains intact through the coupling step, allowing subsequent global deprotection under mild acidic conditions to reveal the N1-H pyrazole for further functionalization or biological evaluation.

PROTAC and Bifunctional Degrader Synthesis Requiring Orthogonal Exit Vectors

In PROTAC (Proteolysis Targeting Chimera) design, two differentiated exit vectors are needed to append the target-protein ligand and the E3 ligase ligand to the central scaffold. The 3-bromo and 4-chloro substituents on this compound provide precisely such orthogonal handles, enabling sequential installation of two distinct ligand moieties via chemoselective cross-coupling [4]. The THP group prevents N1 interference during coupling and can be removed post-assembly to reveal a hydrogen-bond donor/acceptor for ternary complex optimization.

SAR-by-Catalogue Exploration of 3,4-Diarylpyrazolo[3,4-b]pyridine Chemical Space

Medicinal chemistry groups conducting SAR-by-catalogue approaches benefit from this compound as a single starting material that can be diversified into a matrix of 3,4-diaryl analogues by varying boronic acid/ester coupling partners at each position independently. This contrasts with single-halogen comparators (e.g., 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine, CAS 1416713-33-1) that require additional halogenation chemistry to introduce a second diversity point, adding synthetic steps, cost, and purification burden per library member.

Quote Request

Request a Quote for 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.